molecular formula C20H25N3O2 B5525684 4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5525684
M. Wt: 339.4 g/mol
InChI Key: JZBYDWGDQYBKPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar nitrogenous compounds involves multiple steps, including condensation reactions, and is characterized using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods confirm the structure and composition of the synthesized compounds (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray diffraction, alongside density functional theory (DFT) calculations to determine the optimal structure. This analysis reveals the molecular electrostatic potential and frontier molecular orbitals, contributing to a deeper understanding of the compound's properties (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include condensation reactions between carbamimide and aromatic acids, leading to the formation of complex structures. These reactions are often mediated by catalysts and result in compounds with specific crystal systems and space groups, as confirmed by X-ray diffraction studies (Sanjeevarayappa et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as crystal system parameters and molecular conformation, are determined through X-ray crystallography. The analysis often reveals specific hydrogen bonding patterns and molecular interactions within the crystal structure (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and electronic configuration. DFT studies provide insights into the electrophilic and nucleophilic nature of the molecules, which are crucial for understanding their behavior in chemical reactions (Kumara et al., 2017).

Scientific Research Applications

Anti-Malarial Activity

Some derivatives similar to the compound have been studied for their anti-malarial activity. For instance, certain piperazine derivatives exhibit promising anti-malarial properties, emphasizing the importance of specific functional groups and molecular conformations in enhancing activity. These studies highlight the potential of such compounds in developing new anti-malarial drugs (Cunico et al., 2009).

Structural Characterization and Synthesis

The structural characterization and synthesis of related compounds have been extensively studied. For example, the synthesis and X-ray diffraction studies of tert-butyl piperazine-1-carboxylate derivatives have provided insights into their molecular structures, showcasing the significance of intermolecular interactions in determining the crystal packing and stability of these compounds (Sanjeevarayappa et al., 2015; Anthal et al., 2018).

Biological Evaluation

The biological evaluation of similar compounds has revealed a range of activities, from antibacterial and anthelmintic to cytotoxic effects. These evaluations are crucial for understanding the therapeutic potential and safety profile of these molecules. For instance, certain derivatives have shown moderate anthelmintic activity and were characterized by their interaction patterns, which could inform the design of new drugs with improved efficacy and selectivity (Bhat et al., 2018; Chavez-Eng et al., 1997).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This often involves identifying the compound’s biological target (e.g., a protein or enzyme) and understanding how it interacts with this target .

Safety and Hazards

The compound’s toxicity, flammability, and environmental impact are considered. Safety data sheets (SDS) often provide this information .

Future Directions

Future research may involve improving the compound’s synthesis, discovering new reactions, or exploring new applications of the compound .

properties

IUPAC Name

4-(1-tert-butylpyrrole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-5-7-17(8-6-15)23-12-11-21(14-18(23)24)19(25)16-9-10-22(13-16)20(2,3)4/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBYDWGDQYBKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CN(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

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